

Relamorelin TFA: A Technical Guide to a Selective GHSR Agonist

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Compound of Interest

Compound Name: Relamorelin tfa

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Abstract

Relamorelin (also known as RM-131) is a synthetic pentapeptide ghrelin analogue that acts as a potent and selective agonist for the growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor.[1][2] This technical guide provides an in-depth overview of **relamorelin TFA**, including its mechanism of action, receptor binding affinity, and downstream signaling pathways. The document summarizes key quantitative data from preclinical and clinical studies in tabular format for ease of comparison and details the experimental protocols employed in these investigations. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide a clear and comprehensive understanding of relamorelin's pharmacological profile and its development process.

Introduction

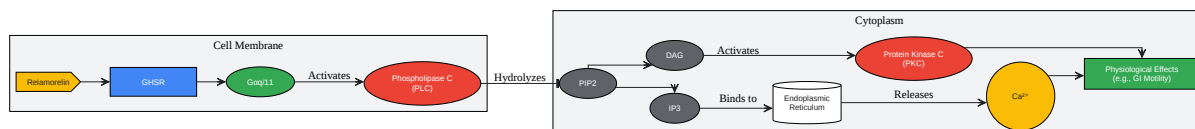
Ghrelin, a 28-amino acid peptide hormone predominantly produced by the stomach, is the endogenous ligand for the growth hormone secretagogue receptor (GHSR).[3][4] The activation of GHSR by ghrelin stimulates the release of growth hormone and plays a crucial role in regulating appetite, gastrointestinal motility, and energy homeostasis.[4][5] Relamorelin is a ghrelin analogue with enhanced plasma stability and a longer half-life compared to native ghrelin.[6][7] It has been investigated for the treatment of gastrointestinal motility disorders, particularly diabetic gastroparesis and chronic constipation.[2][8]

Mechanism of Action

Relamorelin selectively binds to and activates the GHSR, a G protein-coupled receptor (GPCR).[1][9] Upon activation, the GHSR initiates a cascade of intracellular signaling events that mediate the physiological effects of the agonist.[9][10]

GHSR Signaling Pathways

The activation of GHSR by relamorelin can trigger multiple signaling pathways depending on the cell type.[9][10] The primary and most well-characterized pathway involves the $G_{\alpha q}$ subunit of the G protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium ([Ca²⁺]_i), while DAG activates protein kinase C (PKC).[9] Other signaling cascades that can be activated by GHSR include the mitogen-activated protein kinase (MAPK), protein kinase A (PKA), and protein kinase B (Akt) pathways.[10]



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GHSR Signaling Pathway

Quantitative Data

Receptor Binding and Potency

Relamorelin demonstrates a higher affinity and potency for the GHSR-1a receptor compared to native ghrelin.[1][11]

| Ligand | Binding Affinity (Ki) (nM) | Potency (EC50) (nM) | Reference |
|----------------|-------------------------------|------------------------|-----------|
| Relamorelin | 0.42 | 0.71 | [1][11] |
| Native Ghrelin | 1.12 | 4.2 | [1][11] |

Clinical Efficacy in Diabetic Gastroparesis

Multiple clinical trials have evaluated the efficacy of relamorelin in patients with diabetic gastroparesis.

| Study Phase | Dosage | Primary Endpoint | Result | Reference |
|-------------|----------------------------------|------------------------------------|---|-----------|
| Phase 2a | 10 µg twice daily | Gastric emptying half-time | Significant acceleration of gastric emptying ($P < .03$) and reduction in vomiting frequency (~60%) and severity ($P \leq .033$) compared to placebo.[12] | [12] |
| Phase 2b | 10 µg, 30 µg, 100 µg twice daily | Change in weekly vomiting episodes | No significant difference in vomiting frequency compared to placebo; however, significant improvements in nausea, postprandial fullness, abdominal pain, and bloating were observed. [13][14] Gastric emptying time was accelerated by about 10% (half-life decrease of 12-13 minutes).[13] | [13][14] |

| | | | |
|---------------|---------|--------------------------------------|--|
| Meta-analysis | Various | Mean change in gastric emptying time | Statistically significant improvement in gastric emptying time with a mean difference of -11.40 minutes compared to placebo. For diabetic gastroparesis specifically, the mean difference was -8.43 minutes. |
|---------------|---------|--------------------------------------|--|

Clinical Efficacy in Chronic Constipation

Relamorelin has also been investigated for the treatment of chronic constipation.[15]

| Study Phase | Dosage | Primary Endpoint | Result | Reference |
|-------------|---------------------------|---|--|------------------|
| Phase 2a | 100 mcg daily for 14 days | Stool consistency (Bristol Stool Scale) and colonic transit | Significantly accelerated colonic transit at 32 hours (P=.040) and 48 hours (P=.017). [16][17] Increased the number of spontaneous bowel movements (P<.001) and accelerated the time to first bowel movement (P=.004) compared to placebo.[16][17] | [15][16][17][18] |

Safety and Tolerability

Across phase 2 trials, relamorelin was generally well-tolerated.[19]

| Adverse Event | Relamorelin | Placebo | Reference |
|---------------------------------------|-----------------------------|---------------|-----------|
| Hyperglycemia events | More frequent | Less frequent | [13] |
| Diarrhea events | More frequent | Less frequent | [20] |
| Increased appetite, fatigue, headache | Associated with relamorelin | Not specified | [16][17] |

Experimental Protocols

Receptor Binding Assay (Competitive Binding)

Objective: To determine the binding affinity (K_i) of relamorelin for the GHSR-1a receptor.

Methodology:

- Cell Culture: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human recombinant GHSR-1a are cultured under standard conditions.^[6]
- Membrane Preparation: Cell membranes are harvested and prepared by homogenization and centrifugation.
- Binding Reaction: A fixed concentration of a radiolabeled ligand (e.g., [125 I]-ghrelin) is incubated with the cell membranes in the presence of increasing concentrations of unlabeled relamorelin or native ghrelin.
- Separation: Bound and free radioligand are separated by filtration.
- Quantification: The amount of bound radioactivity is measured using a gamma counter.
- Data Analysis: The concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand (IC_{50}) is determined. The K_i value is then calculated using the Cheng-Prusoff equation.

In Vitro Functional Assay (Calcium Mobilization)

Objective: To determine the potency (EC_{50}) of relamorelin in activating the GHSR-1a receptor.

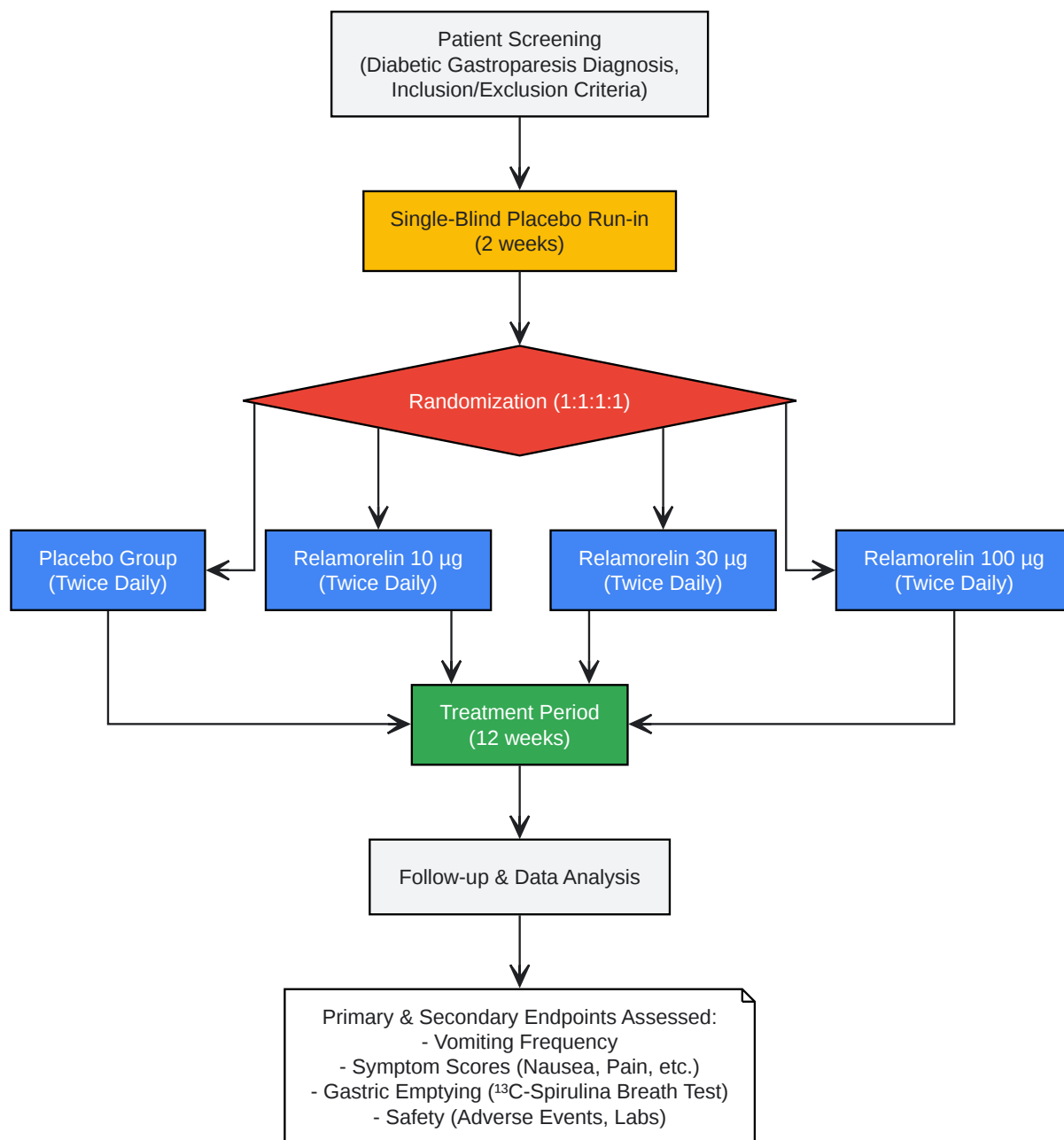
Methodology:

- Cell Culture: CHO-K1 cells expressing the human GHSR-1a are seeded in a microplate.^[6]
- Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
- Compound Addition: Increasing concentrations of relamorelin or native ghrelin are added to the cells.

- **Signal Detection:** Changes in intracellular calcium concentration are measured using a fluorescence plate reader.[\[1\]](#)
- **Data Analysis:** The concentration of the agonist that produces 50% of the maximal response (EC50) is determined from the dose-response curve.

Phase 2b Clinical Trial in Diabetic Gastroparesis (Illustrative Workflow)

Objective: To evaluate the efficacy and safety of relamorelin in patients with diabetic gastroparesis.



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Phase 2b Clinical Trial Workflow

Conclusion

Relamorelin TFA is a potent and selective GHSR agonist with a well-defined mechanism of action. Preclinical data demonstrate its superior binding affinity and potency compared to native ghrelin. Clinical trials have provided evidence for its efficacy in improving symptoms and accelerating gastrointestinal transit in patients with diabetic gastroparesis and chronic constipation. While generally well-tolerated, the potential for hyperglycemia warrants careful monitoring. The data and protocols presented in this guide offer a comprehensive technical overview for researchers and drug development professionals interested in the therapeutic potential of relamorelin and the broader field of ghrelin receptor agonism.

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